molecular formula C14H16N2O3 B11074331 N-(2-methoxyethyl)-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide

N-(2-methoxyethyl)-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B11074331
M. Wt: 260.29 g/mol
InChI Key: CMJPPNFAAGKVNQ-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its quinoline core, which is a heterocyclic aromatic organic compound, and its functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by functionalization to introduce the methoxyethyl and carboxamide groups.

    Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Carboxamide Formation: The carboxamide group can be introduced by reacting the quinoline derivative with an appropriate amine under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the quinoline core or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

N-(2-methoxyethyl)-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or inhibitor in biochemical assays.

    Industry: It could be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyethyl)-1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxamide
  • N-(2-ethoxyethyl)-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide
  • N-(2-methoxyethyl)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide

Uniqueness

N-(2-methoxyethyl)-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, or pharmacokinetic properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

N-(2-methoxyethyl)-1-methyl-4-oxoquinoline-3-carboxamide

InChI

InChI=1S/C14H16N2O3/c1-16-9-11(14(18)15-7-8-19-2)13(17)10-5-3-4-6-12(10)16/h3-6,9H,7-8H2,1-2H3,(H,15,18)

InChI Key

CMJPPNFAAGKVNQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)C2=CC=CC=C21)C(=O)NCCOC

Origin of Product

United States

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